FW 34-569

Peptide Stability Enzymatic Degradation Opioid Pharmacology

FW 34-569 is a synthetic enkephalin analog engineered for extreme metabolic stability—no degradation after 24h in brain extracts versus 5 min for Met-enkephalin. Its unique profile (slower onset, lower reinforcing efficacy) enables reliable long-term in vitro assays and neuroendocrine studies without ligand degradation variability. Ideal for electrophysiology and hypothalamic regulation research.

Molecular Formula C30H43N5O7S
Molecular Weight 617.8 g/mol
CAS No. 70021-31-7
Cat. No. B1674297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFW 34-569
CAS70021-31-7
Synonyms1-N-Me-2-Ala-N-(1-hydroxy-Me)-3-(Me-sulfinyl)propyl-N(alpha)-Me-4-PheNH2-enkephalin
enkephalin, 1-N-methyl-Ala(2)-N-(1-(hydroxymethyl)-3-(methylsulfinyl)propyl)-N(alpha)-methyl-PheNH(4)-
enkephalin, 1-N-methyl-alalnyl(2)-N(1-(hydroxymethyl)-3-(methylsulfinyl)propyl)-N-(alpha)-methyl-phenylalaninamide(4)-
FW 34-569
FW 34569
FW-34569
Molecular FormulaC30H43N5O7S
Molecular Weight617.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(=O)C(CC1=CC=CC=C1)N(C)C(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)NC
InChIInChI=1S/C30H43N5O7S/c1-20(33-29(40)25(31-2)16-22-10-12-24(37)13-11-22)28(39)32-18-27(38)34-30(41)26(17-21-8-6-5-7-9-21)35(3)23(19-36)14-15-43(4)42/h5-13,20,23,25-26,31,36-37H,14-19H2,1-4H3,(H,32,39)(H,33,40)(H,34,38,41)/t20-,23+,25+,26+,43?/m1/s1
InChIKeyXVJISIUCWVVOJI-AGZIPRANSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FW 34-569 (70021-31-7): A Stable Met-Enkephalin Analog for Opioid and Neuroendocrine Research


FW 34-569 (CAS 70021-31-7), also known as (MeTyr1, D-Ala2, MePhe4, Met(O)ol5)-enkephalin, is a synthetic pentapeptide analog of the endogenous opioid peptide Met-enkephalin [1]. It is characterized by multiple structural modifications, including N-methylation of Tyr1 and Phe4, substitution of D-Ala for Gly2, and reduction of the C-terminal Met5 to methioninol-sulfoxide [2]. These modifications were designed to confer enhanced metabolic stability and potentially alter its pharmacological profile compared to the native peptide [3]. As a research compound, FW 34-569 serves as a tool to investigate opioid receptor function, neuroendocrine regulation, and the behavioral effects of enkephalinergic signaling [4].

Why FW 34-569 Cannot Be Substituted by Unmodified Met-Enkephalin or Common Opioids


Unlike the endogenous ligand Met-enkephalin, which is rapidly degraded by peptidases (complete degradation within 5 minutes in brain extracts), FW 34-569's structural modifications provide extreme metabolic stability, with no observable degradation after 24 hours of incubation under identical conditions [1]. Furthermore, while sharing analgesic and endocrine effects with morphine, FW 34-569 and its close analog FK 33-824 exhibit a distinct in vivo profile, including a slower onset of action and lower reinforcing efficacy in primate self-administration models, which differentiates them from typical mu-opioid agonists like morphine and codeine [2]. These divergent properties in stability, kinetics, and behavioral pharmacology mean that FW 34-569 is not a generic substitute and cannot be assumed to have the same experimental outcomes as its parent peptide or other opioids.

Quantitative Evidence for FW 34-569 Differentiation in Research Applications


Superior Metabolic Stability of FW 34-569 Compared to Met-Enkephalin and FK 33-824

FW 34-569 demonstrates exceptional resistance to enzymatic degradation compared to Met-enkephalin and the structurally related analog FK 33-824. In a mouse brain extract assay, FW 34-569 showed no measurable degradation after a 24-hour incubation period [1]. This contrasts starkly with Met-enkephalin, which was completely destroyed within 5 minutes, and FK 33-824, which was degraded by 50% within 5 hours [1].

Peptide Stability Enzymatic Degradation Opioid Pharmacology

Selective Neuroendocrine Modulation by FW 34-569 in Human Subjects

FW 34-569 exhibits a specific endocrine profile distinct from other opioids, as demonstrated in a controlled human study. Administration of 1.0 mg of FW 34-569 intravenously significantly increased plasma growth hormone and prolactin levels while inhibiting cortisol and luteinizing hormone (LH) release; follicle-stimulating hormone (FSH) levels remained unchanged [1]. In contrast to its lack of analgesic effect at this dose, FW 34-569 did produce a modest, non-significant decrease in the ventilatory response to CO2, suggesting a narrow or context-dependent therapeutic window [1].

Neuroendocrinology Pituitary Hormones Opioid Analogs

Reduced Reinforcing Efficacy of FW 34-569 in Primate Self-Administration Models

In a primate model of drug reinforcement, FW 34-569 displayed a significantly lower reinforcing efficacy compared to the classical opioid morphine. Rhesus monkeys self-administered FW 34-569 at a lower rate than they did for either morphine or codeine [1]. While FW 34-569 was shown to share discriminative stimulus effects with morphine-like opioids, its slower onset of action is hypothesized to contribute to its limited reinforcing properties [1].

Behavioral Pharmacology Drug Abuse Liability Reinforcing Effects

Potent In Vitro Inhibition of Hypothalamic Neurons Comparable to FK 33-824 and Morphine

In an electrophysiological assay using rat hypothalamic slices, FW 34-569 demonstrated potent inhibitory activity on paraventricular (PVN) neurons. At a concentration of 5 × 10⁻⁸ M, FW 34-569 caused a 50% reduction in neuronal firing rate, an effect that was reversed by the opioid antagonist naloxone [1]. This potency is equivalent to that of the related analog FK 33-824 and is in the same range as the effect of morphine, which required much higher concentrations (10⁻⁶–10⁻⁴ M) to achieve similar inhibition [1].

Electrophysiology Hypothalamus Neuronal Firing

Slower Onset of Discriminative Stimulus Effects Compared to Morphine

In a drug discrimination paradigm, FW 34-569 was found to share discriminative stimulus effects with morphine, codeine, and etorphine, indicating a common mu-opioid receptor mechanism. However, a key difference was the onset of action: FW 34-569 and FK 33-824 exhibited a slower onset of their discriminative effects compared to morphine or codeine [1]. This pharmacokinetic difference is a critical factor distinguishing these enkephalin analogs from classical opiates.

Behavioral Pharmacology Drug Discrimination Onset of Action

Optimal Research and Industrial Applications for FW 34-569 Based on Differentiating Evidence


In Vitro Assays Requiring Extended Incubation Times

FW 34-569's exceptional metabolic stability [1] makes it an ideal choice for experiments involving long-term exposure to biological matrices, such as tissue slice cultures, primary cell assays lasting >24 hours, or in vitro enzymatic studies where a stable ligand concentration must be maintained. Its use minimizes experimental variability caused by ligand degradation, providing more reliable data compared to less stable peptides like Met-enkephalin or FK 33-824. [2]

Dissecting Neuroendocrine Pathways with Minimal Confounding Analgesia

Researchers focused on the neuroendocrine effects of opioid receptor activation can utilize FW 34-569 to probe specific hormonal axes (GH, prolactin, cortisol, LH) without the confounding influence of significant analgesia, at least at the 1 mg dose tested in humans [1]. Its unique and selective endocrine profile allows for more targeted investigations into hypothalamic-pituitary regulation than broader-acting opioids like morphine. [3]

In Vivo Behavioral Studies with Reduced Abuse Liability Confounds

For behavioral pharmacologists studying the discriminative stimulus properties of opioids or investigating potential therapeutic effects without strong reinforcing properties, FW 34-569 offers a distinct advantage. Its lower rate of self-administration compared to morphine [1] makes it a preferred tool for designing studies where the primary outcome should not be confounded by the compound's own abuse liability, allowing for a cleaner interpretation of the underlying neurobehavioral mechanisms. [4]

Electrophysiological Studies of Native Opioid Circuits

FW 34-569's high potency in inhibiting neuronal firing in native tissue preparations, such as the 50% reduction of PVN neuron activity at 5 × 10⁻⁸ M [1], positions it as a powerful agonist for electrophysiological studies. Its potency, comparable to FK 33-824 and far exceeding that of morphine, allows for the use of lower concentrations to elicit robust, naloxone-reversible effects, reducing the risk of off-target actions or desensitization. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for FW 34-569

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.